Mifamurtide

Description

Properties

IUPAC Name |

[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79)/t43-,44-,45+,47+,48+,49-,50+,54+,55+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLWUMPAHCEZAW-KRNLDFAISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H109N6O19P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83541-33-7 (mono-Na salt), 84277-95-2 (Na salt), 90825-43-7 (mifamurtide salt/solvate) | |

| Record name | Mifamurtide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601028849 | |

| Record name | Mifamurtide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1237.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83461-56-7 | |

| Record name | MTP-PE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83461-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mifamurtide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mifamurtide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIFAMURTIDE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQD2NNX741 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mifamurtide's Mechanism of Action in Osteosarcoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mifamurtide (B1676584) (liposomal muramyl tripeptide phosphatidylethanolamine, L-MTP-PE) is an innovative immunotherapy for the treatment of non-metastatic osteosarcoma. Its mechanism of action is centered on the activation of the innate immune system, specifically monocytes and macrophages, to recognize and eliminate residual cancer cells. This compound, a synthetic analog of a bacterial cell wall component, engages the intracellular pattern recognition receptor NOD2, initiating a signaling cascade that culminates in the production of pro-inflammatory cytokines and reactive oxygen species, thereby creating a tumoricidal microenvironment. This document provides a comprehensive overview of the molecular mechanisms, supporting quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key pathways and workflows involved in this compound's action against osteosarcoma.

Core Mechanism of Action: Engaging the Innate Immune System

This compound's therapeutic effect is not a direct cytotoxic impact on osteosarcoma cells but rather a potent stimulation of the patient's own immune defenses. The core of its mechanism lies in its ability to mimic a bacterial infection, thereby triggering a robust anti-tumor immune response.

Molecular Target: NOD2 Receptor

The primary molecular target of this compound is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor predominantly expressed in myeloid cells such as monocytes and macrophages. This compound is a synthetic analog of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, which is the natural ligand for NOD2.[1][2] Upon entering the cell, this compound binds to the leucine-rich repeat (LRR) domain of NOD2, inducing a conformational change that initiates downstream signaling.

Cellular Effectors: Monocytes and Macrophages

Monocytes and macrophages are the principal cellular effectors of this compound's anti-tumor activity.[3] this compound, encapsulated in liposomes, is efficiently delivered to these phagocytic cells. The activation of NOD2 within these cells transforms them into a potent tumoricidal state.

Signaling Pathways Activated by this compound

The binding of this compound to NOD2 triggers a complex intracellular signaling cascade, primarily involving the NF-κB and MAPK pathways. This leads to the transcription of a wide array of genes involved in inflammation and immunity.

The NOD2-RIPK2 Signaling Axis

Upon this compound binding, NOD2 oligomerizes and recruits the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via a homotypic CARD-CARD interaction.[4][5][6][7][8] This interaction is a critical node in the signaling pathway.

Activation of NF-κB and MAPK Pathways

The recruitment of RIPK2 leads to its polyubiquitination, which serves as a scaffold for the recruitment of downstream signaling complexes, including the TAK1-TAB complex and the IKK complex (IκB kinase).[4] TAK1, in turn, activates both the NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 and JNK).[4] The activation of these pathways results in the nuclear translocation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory genes.[2]

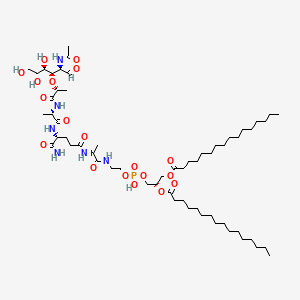

Caption: this compound signaling pathway in macrophages.

Data Presentation: Quantitative Effects of this compound

The activation of monocytes and macrophages by this compound leads to measurable changes in their phenotype and function, as well as significant clinical outcomes in osteosarcoma patients.

In Vitro Efficacy: Macrophage Activation and Cytokine Production

Preclinical studies have quantified the impact of this compound on macrophage polarization and the secretion of key cytokines.

| Parameter | Treatment | Fold Change/Observation | Cell Type | Reference |

| Macrophage Polarization | ||||

| iNOS (M1 marker) expression | This compound (100 µM) | Significant increase | Human Macrophages | [1][9] |

| CD206 (M2 marker) expression | This compound (100 µM) | Significant increase | Human Macrophages | [1][9] |

| Cytokine mRNA Expression | ||||

| IL-1β mRNA | This compound (100 µM) | Significant increase | Human Macrophages | [1][9] |

| IL-6 mRNA | This compound (100 µM) | Significant increase | Human Macrophages | [1][9] |

| IL-4 mRNA | This compound (100 µM) | Significant increase | Human Macrophages | [1][9] |

| IL-10 mRNA | This compound (100 µM) | Significant increase | Human Macrophages | [1][9] |

| Cytokine Release | ||||

| IL-6 | This compound | Increased secretion in co-culture with MG-63 cells | Human Macrophages | [2] |

| IL-10 | This compound | Increased in co-culture with aggressive OS cells (HOS, 143-B) | Human Macrophages | [2] |

Clinical Efficacy: Survival Outcomes in Osteosarcoma Patients

Clinical trials have demonstrated a significant survival benefit with the addition of this compound to standard chemotherapy in patients with non-metastatic osteosarcoma.

| Clinical Trial/Study | Patient Population | Treatment Arms | Outcome | Result | Reference |

| INT-0133 | Newly diagnosed, non-metastatic osteosarcoma | Chemotherapy vs. Chemotherapy + this compound | 6-Year Overall Survival | 70% vs. 78% | |

| ISG/OS-2 & GEIS-33 (Pooled Analysis) | Non-metastatic, high-grade osteosarcoma | Chemotherapy vs. Chemotherapy + this compound | 5-Year Event-Free Survival | 58.3% vs. 71.4% | |

| ISG/OS-2 & GEIS-33 (Pooled Analysis) | Non-metastatic, high-grade osteosarcoma | Chemotherapy vs. Chemotherapy + this compound | 5-Year Overall Survival | 65.8% vs. 75.4% | |

| Single-center survival analysis | Localized osteosarcoma | Conventional therapy vs. Conventional therapy + this compound | 3-Year Event-Free Survival | - | 87.4% with this compound |

| Single-center survival analysis | Localized osteosarcoma | Conventional therapy vs. Conventional therapy + this compound | 5-Year Overall Survival | - | 80.7% with this compound |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Macrophage Isolation and Differentiation

Objective: To obtain primary human macrophages for in vitro studies.

Protocol:

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque.

-

Monocyte Enrichment: Enrich for monocytes from the PBMC population by plastic adherence or by using CD14+ magnetic beads.

-

Macrophage Differentiation: Culture the enriched monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 25-50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 7-14 days to differentiate them into macrophages (M0).[1]

Macrophage Polarization Assay

Objective: To assess the effect of this compound on macrophage polarization.

Protocol:

-

Cell Seeding: Seed differentiated macrophages in 6-well plates.

-

Treatment: Treat the macrophages with this compound (e.g., 100 µM) for a specified period (e.g., 24-48 hours). Include an untreated control group.

-

Analysis of Polarization Markers:

-

Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86, HLA-DR) and M2 markers (e.g., CD163, CD206) and analyze by flow cytometry.[2]

-

Western Blot: Lyse the cells and perform Western blot analysis for M1 markers (e.g., iNOS) and M2 markers (e.g., Arginase-1, CD206).[9]

-

qRT-PCR: Isolate RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression levels of M1- and M2-associated genes.[9]

-

Macrophage-Osteosarcoma Cell Co-culture and Cytotoxicity Assay

Objective: To evaluate the tumoricidal activity of this compound-activated macrophages against osteosarcoma cells.

Protocol:

-

Cell Preparation:

-

Culture osteosarcoma cell lines (e.g., MG-63, HOS, 143-B).

-

Differentiate and activate macrophages with this compound as described above.

-

-

Co-culture:

-

Seed osteosarcoma cells in a 24-well plate.

-

Add the this compound-activated or control macrophages to the osteosarcoma cell culture at a specific effector-to-target (E:T) ratio (e.g., 5:1).

-

-

Cytotoxicity Assessment (after 24-72 hours):

-

Cell Viability Assay: Use a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM to quantify the number of viable osteosarcoma cells.

-

Apoptosis Assay: Stain the cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic and necrotic osteosarcoma cells.[2]

-

Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH from damaged osteosarcoma cells into the culture supernatant as an indicator of cytotoxicity.

-

Mandatory Visualizations

Experimental Workflow for In Vitro Analysis

Caption: Experimental workflow for in vitro studies.

Logical Relationship of this compound's Anti-Tumor Effect

Caption: Logical flow of this compound's therapeutic effect.

Conclusion

This compound represents a significant advancement in the treatment of osteosarcoma by harnessing the power of the innate immune system. Its well-defined mechanism of action, centered on the activation of monocytes and macrophages through the NOD2 signaling pathway, provides a strong rationale for its use in combination with conventional chemotherapy. The resulting pro-inflammatory and tumoricidal microenvironment is effective in eradicating micrometastatic disease, leading to improved survival outcomes for patients. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and build upon the therapeutic potential of this compound and other innate immune modulators in oncology.

References

- 1. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Signalling pathways and molecular interactions of NOD1 and NOD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Immunomodulatory Journey of Mifamurtide: A Technical Guide to its Discovery and Development

An In-depth Exploration for Researchers and Drug Development Professionals

Introduction

Mifamurtide (B1676584) (liposomal muramyl tripeptide phosphatidylethanolamine, L-MTP-PE), marketed under the trade name MEPACT®, is a unique immunomodulatory agent approved in Europe for the treatment of high-grade, resectable, non-metastatic osteosarcoma in children, adolescents, and young adults.[1] It represents a significant advancement in the field of immuno-oncology, particularly for this rare and aggressive bone cancer. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, key experimental protocols, and pivotal clinical trial data.

Discovery and Development Timeline

The path of this compound from a laboratory curiosity to a clinically approved drug has been a long and multifaceted journey, involving several pharmaceutical entities over several decades.

Early 1980s: The Genesis at Ciba-Geigy The story of this compound begins in the early 1980s at Ciba-Geigy (now Novartis), where scientists first synthesized the molecule.[2] this compound, a synthetic analogue of muramyl dipeptide (MDP), a component of bacterial cell walls, was designed to harness the immunostimulatory properties of MDP to fight cancer.[3]

1990s: A New Home at Jenner Biotherapies In the 1990s, the rights to this compound were transferred to Jenner Biotherapies, which continued its early-stage development.[2]

2001-2003: Orphan Drug Status and a New Champion in IDM Pharma Recognizing its potential for treating a rare disease, the U.S. Food and Drug Administration (FDA) granted this compound orphan drug status in 2001.[2] In April 2003, IDM Pharma (formerly known as IDM) acquired the rights to this compound and began to spearhead its later-stage clinical development.[1]

2004-2007: European Recognition and a Setback in the US The European Medicines Agency (EMA) also recognized the potential of this compound, granting it orphan drug status in 2004.[2] However, in 2007, the FDA denied approval for the drug, citing the need for additional clinical trial data to conclusively demonstrate its benefit.[2][4]

2009: A Landmark Year - EMA Approval and Acquisition by Takeda A pivotal moment in this compound's history came in March 2009, when the EMA granted a centralized marketing authorization for MEPACT® for the treatment of osteosarcoma.[1] This approval was a significant milestone, making it the first new treatment for osteosarcoma in over two decades. Shortly after this regulatory success, in June 2009, Takeda Pharmaceutical Company acquired IDM Pharma, and with it, the rights to this compound.[2]

Post-2009: Continued Research and Clinical Use Since its approval in Europe, this compound has been used in combination with post-operative multi-agent chemotherapy for osteosarcoma patients. Ongoing research continues to explore its full potential and to further elucidate its mechanism of action.

Mechanism of Action: Activating the Innate Immune System

This compound's therapeutic effect stems from its ability to activate the innate immune system, specifically monocytes and macrophages.[1] It is a synthetic lipophilic derivative of muramyl dipeptide (MDP), the smallest, naturally occurring immunostimulatory component of bacterial cell walls.[3]

The liposomal formulation of this compound is crucial for its activity. The liposomes are selectively phagocytosed by monocytes and macrophages. Once inside the cell, this compound is released and acts as a specific ligand for Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor.[5]

Binding of this compound to NOD2 triggers a downstream signaling cascade, leading to the activation of the NF-κB pathway.[6] This, in turn, results in the production and secretion of a variety of pro-inflammatory cytokines and chemokines, including:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-1 beta (IL-1β)

-

Interleukin-6 (IL-6)

-

Interleukin-8 (IL-8)

-

Interleukin-12 (IL-12)[7]

The activated macrophages exhibit enhanced tumoricidal activity, targeting and destroying remaining cancer cells that may persist after surgery and chemotherapy.[1]

Key Experimental Protocols

The development of this compound was underpinned by a series of preclinical and clinical studies. Below are detailed methodologies for key experiments that were instrumental in understanding its mechanism and efficacy.

In Vitro Macrophage Activation and Cytokine Release Assay

Objective: To determine the ability of this compound to activate macrophages and induce the release of pro-inflammatory cytokines.

Methodology:

-

Macrophage Isolation and Culture:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Monocytes are then purified from the PBMC population by plastic adherence or by using CD14 magnetic beads.

-

The purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF (Macrophage Colony-Stimulating Factor) to differentiate them into macrophages over a period of 5-7 days.

-

-

This compound Treatment:

-

Differentiated macrophages are treated with varying concentrations of liposomal this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (empty liposomes).[7]

-

The cells are incubated for a specified period, typically 24 hours.

-

-

Cytokine Quantification:

Expected Outcome: A dose-dependent increase in the secretion of pro-inflammatory cytokines in the supernatants of macrophages treated with this compound compared to the control group.

In Vitro Macrophage-Mediated Tumor Cell Cytotoxicity Assay

Objective: To assess the ability of this compound-activated macrophages to kill osteosarcoma cells.

Methodology:

-

Macrophage Activation:

-

Human macrophages are prepared and activated with an optimal concentration of this compound (determined from the cytokine release assay) for 24 hours.

-

-

Co-culture with Osteosarcoma Cells:

-

Human osteosarcoma cell lines (e.g., MG-63, HOS) are labeled with a fluorescent dye such as Calcein-AM.

-

The labeled osteosarcoma cells are then co-cultured with the this compound-activated macrophages at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).

-

Control groups include osteosarcoma cells cultured alone, with unactivated macrophages, and with a vehicle control.

-

-

Cytotoxicity Measurement:

-

After a 4-hour incubation period, the amount of Calcein-AM released into the supernatant from lysed tumor cells is measured using a fluorescence plate reader.

-

The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Expected Outcome: A significant increase in the percentage of specific lysis of osteosarcoma cells when co-cultured with this compound-activated macrophages compared to control groups.

In Vivo Osteosarcoma Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an animal model of osteosarcoma.

Methodology:

-

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor xenografts.

-

Human osteosarcoma cells (e.g., 143B) are injected orthotopically into the tibia of the mice to establish a primary tumor that can metastasize to the lungs, mimicking the clinical progression of the disease.

-

-

Treatment Regimen:

-

Once tumors are established, mice are randomized into treatment and control groups.

-

The treatment group receives intravenous injections of liposomal this compound at a clinically relevant dose (e.g., 1-5 mg/kg) on a schedule that mimics the clinical protocol (e.g., twice weekly for several weeks).

-

The control group receives injections of a vehicle control (e.g., empty liposomes or saline).

-

In some studies, this compound is administered in combination with standard chemotherapy agents used for osteosarcoma (e.g., doxorubicin, cisplatin).

-

-

Efficacy Endpoints:

-

Primary tumor growth is monitored by caliper measurements.

-

At the end of the study, mice are euthanized, and their lungs are harvested.

-

The number and size of lung metastases are quantified by histological analysis or by counting visible nodules on the lung surface.

-

Overall survival of the animals in each group is also a key endpoint.

-

Expected Outcome: A significant reduction in primary tumor growth and/or the number of lung metastases, and an increase in overall survival in the this compound-treated group compared to the control group.[4]

Pivotal Clinical Trial Data

The cornerstone of this compound's approval was the Phase III Intergroup Study 0133 (INT-0133), a large, randomized, multicenter trial conducted by the Children's Oncology Group.[9]

INT-0133 Trial Design

-

Population: 678 patients aged 2 to 30 years with newly diagnosed, high-grade, resectable, non-metastatic osteosarcoma.[10]

-

Design: A 2x2 factorial design investigating two questions:

-

The efficacy of adding this compound to chemotherapy.

-

The efficacy of adding ifosfamide (B1674421) to a standard three-drug chemotherapy regimen (cisplatin, doxorubicin, and high-dose methotrexate).[9]

-

-

Treatment Arms:

-

Regimen A: Cisplatin, Doxorubicin, Methotrexate

-

Regimen A+: Regimen A + this compound

-

Regimen B: Cisplatin, Doxorubicin, Methotrexate, Ifosfamide

-

Regimen B+: Regimen B + this compound[10]

-

-

This compound Dosing: 2 mg/m² administered as a 1-hour intravenous infusion twice weekly for 12 weeks, followed by once weekly for 24 weeks.[10]

-

Primary Endpoint: Overall Survival[10]

INT-0133 Trial Results

The addition of this compound to chemotherapy demonstrated a statistically significant improvement in overall survival.

| Endpoint | Chemotherapy Alone (Regimens A & B) | Chemotherapy + this compound (Regimens A+ & B+) | Hazard Ratio (95% CI) | p-value |

| 6-Year Overall Survival | 70% | 78% | 0.72 (0.53 - 0.97) | 0.0313 |

Data from the INT-0133 study as reported by NICE.[10]

The study concluded that the addition of this compound to postoperative chemotherapy significantly improved overall survival in patients with non-metastatic, resectable osteosarcoma. The addition of ifosfamide in the dose and schedule used in this study did not show a significant survival benefit.

Visualizing the Science: Diagrams

This compound Signaling Pathway

Caption: this compound signaling pathway in macrophages.

Experimental Workflow for In Vitro Macrophage Activation

Caption: Workflow for in vitro macrophage activation by this compound.

Conclusion

The development of this compound is a testament to the perseverance of researchers and pharmaceutical companies in bringing a novel immunotherapy to a patient population with a high unmet medical need. Its journey from a synthetic bacterial component to a targeted liposomal drug product highlights the complexities of drug development. The robust preclinical and clinical data, particularly from the INT-0133 trial, have established its role as an important adjuvant therapy for osteosarcoma in Europe. For researchers and drug development professionals, the story of this compound offers valuable insights into the development of immunomodulatory agents and the design of clinical trials for rare diseases.

References

- 1. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discover.library.noaa.gov [discover.library.noaa.gov]

- 3. nice.org.uk [nice.org.uk]

- 4. The generation and use of animal models of osteosarcoma in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. flore.unifi.it [flore.unifi.it]

- 7. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Addition of Muramyl Tripeptide to Chemotherapy for Patients with Newly Diagnosed Metastatic Osteosarcoma: a Report from the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nice.org.uk [nice.org.uk]

Mifamurtide as a NOD2 Agonist in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifamurtide (B1676584) (liposomal muramyl tripeptide phosphatidylethanolamine, L-MTP-PE) is a synthetic analog of muramyl dipeptide (MDP), a component of bacterial cell walls that acts as a potent activator of the innate immune system.[1][2] Its primary mechanism of action is through the engagement of Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor predominantly expressed in immune cells such as monocytes and macrophages.[1][3] Activation of NOD2 by this compound triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and enhances the tumoricidal activity of these immune cells.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound as a NOD2 agonist, presenting quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: NOD2 Agonism

This compound is a specific ligand for NOD2.[1] Upon binding, it induces a conformational change in the NOD2 protein, leading to its oligomerization and the recruitment of the downstream signaling adaptor protein, Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2).[3][4] This interaction is critical for the subsequent activation of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][4]

The activation of these pathways leads to the transcription of a wide array of pro-inflammatory genes, resulting in the synthesis and secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[2][3] This orchestrated immune response enhances the ability of monocytes and macrophages to recognize and eliminate pathogenic threats and cancer cells.[2]

Quantitative Data on this compound's Immunomodulatory Activity

The following tables summarize the quantitative data available on the activity of this compound and other relevant NOD2 agonists. It is important to note that direct EC50 values for this compound are not consistently reported in the literature; however, data from structurally related desmuramylpeptides provide valuable insights into the potency of this class of molecules.

Table 1: NOD2 Agonistic Activity of Desmuramylpeptides

| Compound | Cell Line | Assay Type | EC50 Value | Reference |

| Desmuramylpeptide 1 | HEK-Blue™ hNOD2 | SEAP Reporter | 77.0 nM | [5] |

| Butyrylated Desmuramylpeptide 3 | HEK-Blue™ hNOD2 | SEAP Reporter | 4.6 nM | [5] |

| Desmuramylpeptide 27 | HEK-Blue™ hNOD2 | SEAP Reporter | 47 nM | [6] |

| Desmuramylpeptide 28 | HEK-Blue™ hNOD2 | SEAP Reporter | 61 nM | [6] |

| Adamantane Prodrug 40 | HEK-Blue™ hNOD2 | SEAP Reporter | 4.5 nM | [6] |

Table 2: this compound-Induced Cytokine and Marker Expression in Macrophages

| Cell Type | Treatment | Analyte | Fold Increase/Change | Reference |

| Human Macrophages | 100 µM this compound | iNOS (M1 marker) mRNA | Significant Increase | [7] |

| Human Macrophages | 100 µM this compound | CD206 (M2 marker) mRNA | Significant Increase | [7] |

| Human Macrophages | 100 µM this compound | IL-1β mRNA | Significant Increase | [7] |

| Human Macrophages | 100 µM this compound | IL-6 mRNA | Significant Increase | [7] |

| Human Macrophages | 100 µM this compound | IL-4 mRNA | Significant Increase | [7] |

| Human Macrophages | 100 µM this compound | IL-10 mRNA | Significant Increase | [7] |

Signaling Pathways and Experimental Workflows

This compound-Induced NOD2 Signaling Pathway

The following diagram illustrates the key steps in the NOD2 signaling cascade initiated by this compound.

Caption: this compound-induced NOD2 signaling pathway.

Experimental Workflow for Assessing this compound Activity

The diagram below outlines a typical experimental workflow for characterizing the effects of this compound on immune cells.

References

- 1. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Distinctive Immune Signatures Driven by Structural Alterations in Desmuramylpeptide NOD2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Mifamurtide in the Activation of Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mifamurtide (B1676584) (liposomal muramyl tripeptide phosphatidylethanolamine, L-MTP-PE) is a synthetic analogue of muramyl dipeptide (MDP), a component of bacterial cell walls that serves as a potent activator of the innate immune system.[1][2] Primarily indicated for the adjuvant treatment of high-grade, non-metastatic osteosarcoma, this compound's mechanism of action is centered on the recognition by and activation of intracellular pattern recognition receptors, leading to a robust, non-specific immune response.[3][4] This guide provides a detailed examination of the molecular pathways, cellular effects, and experimental methodologies associated with this compound's role in innate immunity, presenting key quantitative data and visualizing complex biological processes.

Core Mechanism of Action: NOD2-Mediated Signaling

This compound's primary interaction with the innate immune system is through its function as a specific ligand for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][5][6] NOD2 is an intracellular pattern recognition receptor predominantly expressed in monocytes, macrophages, and dendritic cells.[4][7]

Upon intravenous administration, the liposomal formulation of this compound is selectively phagocytosed by monocytes and macrophages.[7] Within the cytosol, the active moiety, MTP-PE, is released and recognized by the leucine-rich repeat (LRR) domain of NOD2. This binding event triggers a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction is critical for the initiation of downstream signaling cascades.

The NOD2-RIPK2 complex subsequently activates two principal signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Activation of the NF-κB pathway is a central outcome of NOD2 stimulation.[6][8] This leads to the transcription of a wide array of pro-inflammatory genes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is also engaged, contributing to the complex inflammatory and cellular activation response.[8][9]

Recent evidence also suggests that muramyl peptides can act conjointly through an interaction between NOD2 and Y-box binding protein 1 (YB1) to achieve maximal innate immunity activation.[10][11] Furthermore, MDP has been shown to activate the NLRP3 inflammasome, a multi-protein complex that processes pro-caspase-1 into its active form, which in turn cleaves pro-inflammatory cytokines like IL-1β into their mature forms.[3][4]

Quantitative Effects on Macrophage Activation and Cytokine Production

This compound's activation of macrophages results in quantifiable changes in cell phenotype, gene expression, and protein secretion. A key consequence is the polarization of macrophages, which can exist on a spectrum between a pro-inflammatory (M1) and an anti-inflammatory/pro-tumoral (M2) state. This compound appears to induce an intermediate M1/M2 phenotype, modulating the balance between these functions.[1][11]

Data Presentation

Table 1: Effect of this compound on Macrophage Polarization Markers (Data derived from in vitro studies on human macrophages treated with 100 µM this compound)

| Marker | Phenotype | Method | Result | Reference |

| iNOS | M1 | Western Blot | Significant increase in protein expression | [1] |

| CD206 | M2 | Western Blot | Significant increase in protein expression | [1] |

| M1/M2 Ratio | M1 vs M2 | FACS Analysis | Increased M1/M2 ratio in co-culture with MG-63 cells | [10] |

Table 2: Effect of this compound on Cytokine mRNA Expression in Macrophages (Data derived from RT-qPCR analysis of human macrophages treated with 100 µM this compound)

| Cytokine | Type | Result | Reference |

| IL-1β | Pro-inflammatory | Significant increase in mRNA expression | [1] |

| IL-6 | Pro-inflammatory | Significant increase in mRNA expression | [1] |

| IL-4 | Anti-inflammatory | Significant increase in mRNA expression | [1] |

| IL-10 | Anti-inflammatory | Significant increase in mRNA expression | [1] |

Table 3: Effect of this compound on Cytokine Secretion (Data derived from protein quantification in supernatant from this compound-treated macrophage cultures)

| Cytokine | Method | Cell System | This compound Treatment | Concentration (Control) | Concentration (this compound) | Reference |

| IL-6 | ELISA | Human Macrophages | 100 µM | ~25 pg/mL | ~35 pg/mL | [12] |

| IL-4 | ELISA | Human Macrophages | 100 µM | ~10 pg/mL | ~45 pg/mL** | [12] |

| IL-6 | Luminex | Macrophage/MG-63 Co-culture | Not specified | ~1500 pg/mL | ~2500 pg/mL*** | [10] |

| IL-10 | Luminex | Macrophage/MG-63 Co-culture | Not specified | ~12 pg/mL | ~8 pg/mL | [10] |

| p ≤ 0.05, **p ≤ 0.01, ***p < 0.001 vs. Control |

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to quantify the effects of this compound.

In Vitro Macrophage Activation and Polarization Assay

This protocol is designed to assess this compound's direct effect on macrophage phenotype and function.

-

Cell Isolation and Culture: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes are purified and differentiated into macrophages over 5-7 days in culture with M-CSF.

-

This compound Stimulation: Differentiated macrophages are treated with this compound (e.g., 100 µM) or a vehicle control for a specified time, typically 24 hours.[1]

-

Analysis of Polarization Markers (FACS):

-

Cells are harvested and stained with a panel of fluorescently-conjugated antibodies against surface markers.

-

M1 Markers: CD80, CD86, HLA-DR.[2]

-

M2 Markers: CD163, CD206, CD200.[2]

-

Cells are analyzed on a flow cytometer. Gating is performed on the macrophage population (e.g., CD45+/CD14+) to quantify the percentage of cells expressing M1 or M2 markers and determine the M1/M2 ratio.[2]

-

-

Analysis of Gene Expression (RT-qPCR):

-

RNA is extracted from this compound-treated and control macrophages.

-

cDNA is synthesized via reverse transcription.

-

Quantitative PCR is performed using primers specific for target genes (e.g., IL6, IL10, NOS2) and a housekeeping gene (e.g., ACTB) for normalization.

-

-

Analysis of Protein Expression (Western Blot):

-

Cell lysates are prepared and protein concentration is quantified.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., iNOS, CD206) and a loading control (e.g., β-Tubulin).[11]

-

Blots are incubated with secondary antibodies and visualized. Band intensity is quantified to determine relative protein expression.

-

Cytokine Secretion Assay (Luminex/ELISA)

This protocol quantifies the secretion of cytokines into the cell culture medium following this compound stimulation.

-

Cell Culture and Stimulation: Macrophages are cultured and stimulated with this compound as described in Protocol 3.1. For co-culture experiments, osteosarcoma cells (e.g., MG-63) are added with the macrophages before stimulation.[10]

-

Supernatant Collection: After the incubation period (e.g., 24 hours), the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Cytokine Quantification (Luminex):

-

A magnetic bead-based multiplex immunoassay is used.[13]

-

Antibody-coupled magnetic beads specific for each target cytokine (e.g., IL-6, IL-10, TNF-α) are added to a 96-well plate.

-

The collected supernatant and standards are added to the wells and incubated.

-

A biotinylated detection antibody cocktail is added, followed by a streptavidin-phycoerythrin (PE) reporter.[14]

-

The plate is read on a Luminex instrument, which quantifies the amount of each cytokine based on bead color and PE signal intensity.[10]

-

-

Cytokine Quantification (ELISA):

-

A standard sandwich ELISA protocol is followed.

-

A 96-well plate is coated with a capture antibody for the specific cytokine of interest (e.g., IL-6).

-

Supernatants and standards are added and incubated.

-

A biotinylated detection antibody is added, followed by streptavidin-HRP.

-

A substrate solution is added, and the colorimetric change is measured using a plate reader. Cytokine concentration is calculated from the standard curve.[12]

-

Signaling Pathway Activation Assay (AlphaLISA)

This protocol measures the phosphorylation of key intracellular signaling proteins like MAPK and STAT3.

-

Cell Culture and Lysis: Macrophages (alone or in co-culture) are seeded in a 96-well plate. Following stimulation with this compound for a short duration (e.g., 15-30 minutes), cells are lysed directly in the wells using a specialized lysis buffer.[9]

-

Lysate Transfer: A small volume of the cell lysate is transferred to a 384-well assay plate.[9]

-

AlphaLISA Reaction:

-

An "Acceptor Mix" containing an antibody specific for the phosphorylated protein (e.g., phospho-STAT3) coupled to Acceptor beads is added.[15]

-

A "Donor Mix" containing a biotinylated antibody that recognizes a different epitope on the same protein and streptavidin-coated Donor beads is added.

-

In the presence of the phosphorylated target protein, the beads are brought into close proximity.

-

-

Signal Detection: The plate is read in an Alpha-enabled plate reader. Laser excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at ~615 nm. The signal intensity is directly proportional to the amount of phosphorylated protein in the lysate.[10][16]

Conclusion and Future Directions

This compound activates innate immunity through the well-defined NOD2 signaling pathway in monocytes and macrophages, leading to the production of a broad spectrum of cytokines and the enhancement of tumoricidal activity. The quantitative data demonstrate a significant, albeit complex, modulation of macrophage phenotype, pushing them towards an intermediate activation state. The detailed protocols provided herein offer a framework for the consistent and reproducible investigation of this compound and other NOD2 agonists.

Future research should focus on further dissecting the context-dependent effects of this compound, particularly how the tumor microenvironment and the presence of different cancer cell types alter the cytokine profile and functional outcomes of macrophage activation.[10] Understanding these interactions will be crucial for optimizing therapeutic strategies and expanding the application of innate immune activators in oncology.

References

- 1. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the intracellular pattern-recognition receptor NOD2 promotes acute myeloid leukemia cell apoptosis and provides a survival advantage in an animal model of AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy [frontiersin.org]

- 9. revvity.com [revvity.com]

- 10. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. researchgate.net [researchgate.net]

- 13. bmgrp.eu [bmgrp.eu]

- 14. resources.bio-techne.com [resources.bio-techne.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. AlphaLISA SureFire Ultra Human and Mouse Total STAT3 Detection Kit, 500 Assay Points | Revvity [revvity.com]

The Impact of Mifamurtide on Macrophage Polarization: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifamurtide (B1676584), a synthetic analogue of muramyl dipeptide (MDP), a component of bacterial cell walls, is an immunomodulatory agent approved for the treatment of high-grade, resectable, non-metastatic osteosarcoma.[1][2] Its therapeutic effect is largely attributed to its ability to activate monocytes and macrophages, key components of the innate immune system.[1][3] A critical aspect of this activation is the modulation of macrophage polarization, a process by which these plastic cells adopt distinct functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. This technical guide delves into the core of this compound's effect on macrophage polarization, presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action

This compound, formulated as liposomal muramyl tripeptide phosphatidylethanolamine (B1630911) (L-MTP-PE), is recognized by the intracellular pattern-recognition receptor, nucleotide-binding oligomerization domain-containing protein 2 (NOD2), which is primarily expressed in monocytes, macrophages, and dendritic cells.[3][4][5] The binding of this compound to NOD2 initiates a cascade of intracellular signaling events, prominently involving the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][6] This signaling culminates in the production of a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and IL-12, creating a tumoricidal microenvironment.[1][3][4]

This compound's Influence on Macrophage Phenotype: A Hybrid M1/M2 Polarization

Research indicates that this compound does not induce a simple switch to a classic M1 phenotype. Instead, it promotes a unique intermediate M1/M2 phenotype, suggesting a modulation of both pro-inflammatory and immunomodulatory functions.[7][8] This dual activity is crucial in the context of osteosarcoma, where, unlike in many other cancers, M2 polarized macrophages have been associated with reduced metastasis and improved survival.[7][9]

Quantitative Effects on Macrophage Markers and Cytokine Production

The following table summarizes the quantitative data from in vitro studies on the effect of this compound on macrophage polarization markers and cytokine expression.

| Parameter | Marker/Cytokine | Effect of this compound Treatment | Analytical Method | Source |

| M1 Polarization Marker | iNOS (protein) | Significant increase compared to non-treated macrophages. | Western Blot | [7][10] |

| M2 Polarization Marker | CD206 (protein) | Significant increase compared to non-treated macrophages. | Western Blot | [7][10] |

| Pro-inflammatory Cytokines | IL-1β (mRNA) | Significant increase compared to non-treated macrophages. | Q-PCR | [7][10] |

| IL-6 (mRNA) | Significant increase compared to non-treated macrophages. | Q-PCR | [7][10] | |

| IL-6 (protein release) | Slight increase in release from activated macrophages. | ELISA | [7][10] | |

| TNF-α (circulating) | Rapid induction, peaking 1-2 hours after infusion in patients. | ELISA | [11] | |

| Anti-inflammatory Cytokines | IL-4 (mRNA) | Significant increase compared to non-treated macrophages. | Q-PCR | [7][10] |

| IL-10 (mRNA) | Significant increase compared to non-treated macrophages. | Q-PCR | [7][10] | |

| IL-4 (protein release) | Massive increase in release from activated macrophages. | ELISA | [7][10] | |

| Macrophage Activation | Neopterin (circulating) | Increased levels 24 hours post-infusion in patients. | Not Specified | [11] |

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by this compound in macrophages and a typical experimental workflow for studying its effects on macrophage polarization.

Caption: this compound signaling pathway in macrophages.

Caption: Experimental workflow for studying this compound's effect on macrophage polarization.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for key experiments.

Isolation and Differentiation of Human Monocyte-Derived Macrophages

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Monocyte Selection: Isolate monocytes from PBMCs using CD14 microbeads according to the manufacturer's instructions.

-

Macrophage Differentiation: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into M0 macrophages.

Macrophage Polarization Assay

-

Cell Seeding: Plate the differentiated M0 macrophages in appropriate culture plates.

-

Stimulation: Treat the macrophages with this compound (L-MTP-PE) at a specified concentration (e.g., 100 µM) for a designated period (e.g., 24 hours).[10] For some experiments, co-stimulation with interferon-gamma (IFN-γ) may be used.[12]

-

Co-culture (Optional): In some experimental setups, this compound-treated macrophages are co-cultured with osteosarcoma cell lines (e.g., MG63) to investigate the interaction within a simulated tumor microenvironment.[7]

-

Sample Collection: After the incubation period, collect the cell culture supernatant for cytokine analysis and lyse the cells for RNA or protein extraction.

Analysis of Macrophage Polarization Markers

-

Quantitative Real-Time PCR (Q-PCR):

-

Extract total RNA from macrophage cell lysates.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform Q-PCR using specific primers for target genes (e.g., NOS2, CD206, IL1B, IL6, IL4, IL10) and a housekeeping gene (e.g., ACTB) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

-

Western Blot:

-

Prepare total protein lysates from macrophages.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS, CD206, p-STAT3, p-AKT).

-

Incubate with a corresponding secondary antibody.

-

Detect the protein bands using an appropriate detection system and quantify the band intensities, normalizing to a loading control (e.g., β-Tubulin).[9][10]

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Flow Cytometry (FACS):

Conclusion

This compound exerts a complex and nuanced effect on macrophage polarization, inducing an intermediate M1/M2 phenotype rather than a simple shift towards a pro-inflammatory state. This is characterized by the upregulation of both M1 and M2 markers and the secretion of a mixed profile of pro- and anti-inflammatory cytokines. The activation of the NOD2-NF-κB/MAPK signaling axis is central to this process. The provided data, protocols, and pathway diagrams offer a comprehensive technical resource for researchers and professionals in drug development, facilitating a deeper understanding of this compound's immunomodulatory mechanism of action and its implications for cancer therapy.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound: a review of its use in the treatment of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Blockade of IL-10 Signaling Ensures this compound Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of this compound in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Macrophages in Osteosarcoma Immune Microenvironment: Implications for Immunotherapy [frontiersin.org]

- 9. oncotarget.com [oncotarget.com]

- 10. researchgate.net [researchgate.net]

- 11. Phase II study of liposomal muramyl tripeptide in osteosarcoma: the cytokine cascade and monocyte activation following administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Macrophages inhibit human osteosarcoma cell growth after activation with the bacterial cell wall derivative liposomal muramyl tripeptide in combination with interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Early-Stage Research on Mifamurtide and Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifamurtide (B1676584), a synthetic analogue of muramyl dipeptide (MDP), represents a significant advancement in the field of cancer immunotherapy, particularly for osteosarcoma.[1][2] As a potent activator of the innate immune system, this compound's mechanism of action centers on the stimulation of monocytes and macrophages, key effector cells in the tumor microenvironment.[1][2] This technical guide provides a comprehensive overview of the early-stage research on this compound, detailing its molecular signaling, preclinical evidence, and pivotal clinical trial data. The information is tailored for researchers, scientists, and drug development professionals to facilitate a deeper understanding of its therapeutic potential and to guide future investigations.

Mechanism of Action: Activating the Innate Immune Response

This compound is a fully synthetic derivative of muramyl dipeptide (MDP), the smallest naturally occurring immune-stimulatory component of bacterial cell walls.[1] Its therapeutic effect is mediated through the activation of the innate immune system, specifically targeting monocytes and macrophages.[2]

NOD2 Signaling Pathway

The primary molecular target of this compound is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor.[3][4] The binding of this compound to NOD2 initiates a downstream signaling cascade that culminates in the activation of transcription factors, including NF-κB and AP-1.[3][4][5] This activation leads to the transcription of a wide array of pro-inflammatory cytokines and chemokines.[3][6]

The key steps in the NOD2 signaling pathway are as follows:

-

Ligand Recognition: this compound, being an analog of MDP, is recognized by the leucine-rich repeat (LRR) domain of the NOD2 receptor in the cytoplasm of monocytes and macrophages.[4]

-

Oligomerization and Adaptor Protein Recruitment: Upon ligand binding, NOD2 undergoes a conformational change, leading to its oligomerization. This complex then recruits the serine/threonine kinase RIPK2 (also known as RICK) through homophilic CARD-CARD interactions.[3][7][8]

-

Signal Amplification: The recruitment of RIPK2 is a critical step that leads to its polyubiquitination, creating a scaffold for the recruitment of the TAK1 complex.[5][7]

-

Activation of Downstream Kinases: Activated TAK1, in turn, phosphorylates and activates the IKK complex (IκB kinase), which then phosphorylates the inhibitory protein IκBα.[7][8]

-

NF-κB Activation and Nuclear Translocation: Phosphorylation of IκBα targets it for degradation, releasing the NF-κB transcription factor. Freed NF-κB then translocates to the nucleus.[3][8]

-

Gene Transcription: In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8, as well as other immune-modulating molecules.[3][6]

Simultaneously, the signaling cascade can also activate the MAPK pathway, further contributing to the inflammatory response.[4]

Preclinical Research: In Vitro and In Vivo Evidence

A substantial body of preclinical research has elucidated the cellular and molecular effects of this compound, providing a strong rationale for its clinical development.

In Vitro Studies

Macrophage Polarization: this compound has been shown to directly modulate the polarization of macrophages.[1] In vitro studies have demonstrated that this compound treatment of macrophages leads to a significant increase in both M1 (pro-inflammatory) and M2 (anti-inflammatory) polarization markers, such as iNOS and CD206, respectively.[1][9] This suggests that this compound induces an intermediate M1/M2 macrophage phenotype, which may contribute to both direct tumoricidal activity and immune regulation.[1]

Cytokine Secretion: A hallmark of this compound's activity is the induction of cytokine secretion from macrophages. In vitro experiments have consistently shown that this compound-activated macrophages release significantly increased levels of both pro-inflammatory cytokines like IL-1β and IL-6, and anti-inflammatory cytokines such as IL-4 and IL-10.[1][9]

Table 1: In Vitro Effects of this compound on Macrophage Polarization and Cytokine Expression

| Parameter | Cell Type | Treatment | Outcome | Reference |

| M1 Marker (iNOS) | Human Macrophages | 100 µM this compound | Significant Increase | [1][9] |

| M2 Marker (CD206) | Human Macrophages | 100 µM this compound | Significant Increase | [1][9] |

| IL-1β mRNA | Human Macrophages | 100 µM this compound | Significant Increase | [1][9] |

| IL-6 mRNA | Human Macrophages | 100 µM this compound | Significant Increase | [1][9] |

| IL-4 mRNA | Human Macrophages | 100 µM this compound | Significant Increase | [1][9] |

| IL-10 mRNA | Human Macrophages | 100 µM this compound | Significant Increase | [1][9] |

| IL-4 Release | Human Macrophages | 100 µM this compound | Massive Increase | [9] |

| IL-6 Release | Human Macrophages | 100 µM this compound | Slight Increase | [9] |

Anti-proliferative Effects on Osteosarcoma Cells: Co-culture experiments have demonstrated that this compound-activated macrophages can inhibit the proliferation of osteosarcoma cells. For instance, a reduction in the number of MG63 osteosarcoma cells was observed when co-cultured with this compound-treated macrophages.[1]

Experimental Protocols

Macrophage Polarization and Co-culture Assay:

1. Isolation and Differentiation of Human Macrophages:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

-

Monocytes are then differentiated into macrophages by culturing for approximately 14 days in the presence of 25 ng/mL recombinant human macrophage colony-stimulating factor (rh-MCSF).[1]

2. Macrophage Activation:

-

Fully differentiated macrophages are treated with 100 µM this compound.[1]

3. Co-culture with Osteosarcoma Cells:

-

This compound-activated or non-activated macrophages are co-cultured with the human osteosarcoma cell line, MG63.[1]

4. Analysis of Macrophage Polarization by Flow Cytometry:

-

Cells are harvested and stained with fluorescently labeled antibodies against M1 markers (e.g., CD86) and M2 markers (e.g., CD206).

-

Stained cells are analyzed using a flow cytometer to quantify the percentage of M1 and M2 polarized macrophages.[6]

5. Quantification of Cytokine Release by ELISA:

-

Cell culture supernatants are collected after treatment.

-

The concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-10) are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10]

6. Assessment of Osteosarcoma Cell Viability using MTT Assay:

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure the metabolic activity of osteosarcoma cells as an indicator of cell viability.

-

Living cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

-

The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically at 570-590 nm. The intensity of the purple color is proportional to the number of viable cells.

Clinical Research: The INT 0133 Trial

The pivotal clinical evidence supporting the use of this compound in osteosarcoma comes from the Intergroup Study 0133 (INT 0133), a large, randomized, phase III clinical trial.[11]

Study Design and Population

The INT 0133 trial was a four-arm, multicenter, open-label study involving patients with newly diagnosed, high-grade, resectable, non-metastatic osteosarcoma.[12] The study evaluated the addition of this compound to standard multi-agent chemotherapy.[11]

Efficacy Outcomes

The addition of this compound to standard chemotherapy demonstrated a statistically significant improvement in overall survival (OS).[13]

Table 2: Key Efficacy Outcomes from the INT 0133 Trial

| Outcome | Treatment Group | Control Group (Chemotherapy Alone) | Hazard Ratio (95% CI) | p-value | Reference |

| Overall Survival | This compound + Chemotherapy | Chemotherapy Alone | 0.72 (0.53 - 0.97) | 0.0313 | [11][13] |

| 6-Year Overall Survival Rate | 78% | 70% | - | - | [14] |

| Disease-Free Survival | This compound + Chemotherapy | Chemotherapy Alone | 0.78 (0.61 - 1.01) | 0.0586 | [13] |

The results indicated a 28% relative reduction in the risk of death with the addition of this compound to chemotherapy.[11] While the improvement in disease-free survival did not reach statistical significance, there was a clear trend favoring the this compound arm.[13]

Conclusion

Early-stage research on this compound has firmly established its role as a potent immunomodulatory agent with a well-defined mechanism of action centered on the activation of the NOD2 signaling pathway in monocytes and macrophages. Preclinical studies have provided robust evidence of its ability to induce a complex cytokine response and exert anti-tumor effects. The landmark INT 0133 clinical trial has translated these preclinical findings into a demonstrated survival benefit for patients with osteosarcoma. This comprehensive technical guide, with its detailed data and protocols, serves as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and to design the next generation of cancer immunotherapies.

References

- 1. This compound and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Involvement of ayu NOD2 in NF-κB and MAPK signaling pathways: Insights into functional conservation of NOD2 in antibacterial innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | NOD1/2 Signaling Pathway [reactome.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. oncotarget.com [oncotarget.com]

- 11. This compound in Metastatic and Recurrent Osteosarcoma: A Patient Access Study with Pharmacokinetic, Pharmacodynamic, and Safety Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound and TAM-like macrophages: Effect on proliferation, migration and differentiation of osteosarcoma cells [iris.unilink.it]

- 13. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]

- 14. researchgate.net [researchgate.net]

Mifamurtide: A Deep Dive into its Molecular Landscape and Immunomodulatory Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifamurtide (B1676584), a synthetic analogue of a bacterial cell wall component, represents a significant advancement in immunotherapy, particularly for osteosarcoma. This technical guide provides a comprehensive overview of this compound's molecular structure, its mechanism of action at the cellular and molecular levels, and a summary of its clinical efficacy. Detailed experimental protocols for key assays and visualizations of its signaling pathway and experimental workflows are included to support further research and development in the field of immuno-oncology.

Molecular Structure and Physicochemical Properties

This compound, chemically known as muramyl tripeptide phosphatidylethanolamine (B1630911) (MTP-PE), is a fully synthetic derivative of muramyl dipeptide (MDP), the smallest naturally occurring immunostimulatory component of bacterial cell walls.[1] Its chemical structure is designed to mimic a bacterial infection, thereby activating the innate immune system. The addition of a dipalmitoyl phosphatidylethanolamine moiety increases the lipophilicity of the molecule, facilitating its incorporation into liposomes for targeted delivery and extending its plasma half-life compared to natural MDP.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-[(N-{(2R)-[(2-acetamido-2,3-dideoxy-D-glucopyranos-3-yl)oxy]-propanoyl}-L-alanyl-D-isoglutaminyl-L-alanyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate |

| Chemical Formula | C₅₉H₁₀₉N₆O₁₉P |

| Molar Mass | 1237.518 g·mol⁻¹[1] |

| Synonyms | MTP-PE, L-MTP-PE (liposomal formulation), CGP 19835A |

| CAS Number | 83461-56-7[1] |

| Administration | Intravenous liposomal infusion[1] |

Mechanism of Action: Activating the Innate Immune Response

This compound's primary mechanism of action involves the activation of monocytes and macrophages, key effector cells of the innate immune system.[3] This activation is initiated by the specific recognition of this compound by the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor.[1][3] NOD2 is an intracellular pattern recognition receptor (PRR) that recognizes muramyl dipeptide, a component of bacterial peptidoglycan.[1]

Signaling Pathway

Upon binding of this compound to NOD2 within the cytoplasm of monocytes and macrophages, a downstream signaling cascade is initiated. This cascade leads to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][4] The activation of these pathways results in the translocation of transcription factors to the nucleus, leading to the upregulation of a variety of pro-inflammatory cytokines and chemokines.[2][4]

References

The Evolution of a Key Immunomodulator: A Technical Guide to Muramyl Dipeptide Analogues in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical and ongoing research into muramyl dipeptide (MDP) and its analogues, pivotal molecules in the field of immunology and drug development. From the initial discovery of MDP as the minimal active component of Freund's Complete Adjuvant (FCA), this document traces the evolution of synthetic analogues designed to enhance therapeutic efficacy while minimizing undesirable side effects. We delve into the core mechanisms of action, present comparative data on the biological activities of various analogues, and provide detailed experimental protocols for their evaluation.

A Historical Perspective: From Bacterial Cell Walls to a Nobel Prize-Worthy Discovery

The journey of muramyl dipeptide began with the quest to understand the potent immunostimulatory properties of mycobacteria, a key ingredient in the highly effective but toxic Freund's Complete Adjuvant. In 1974, researchers identified N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) as the smallest, essential peptidoglycan motif responsible for the adjuvant activity of FCA.[1][2] This discovery was a landmark in immunology, providing a defined, synthetic molecule that could mimic the immunostimulatory effects of whole bacteria.

This breakthrough opened the door for the systematic investigation of the structure-activity relationships of MDP, with the goal of developing safer and more potent immunomodulators for use in vaccines and cancer therapy.[3][4] A primary challenge was to dissociate the desirable adjuvant effects from the inherent pyrogenicity (fever-inducing property) of the parent molecule.[4][5] This led to the synthesis of a vast array of MDP analogues with modifications to the carbohydrate moiety, the dipeptide chain, and through the addition of lipophilic groups.

Mechanism of Action: The NOD2 Signaling Pathway

The immunomodulatory effects of muramyl dipeptide and its analogues are primarily mediated through the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[2] NOD2 is a member of the Nod-like receptor (NLR) family and plays a crucial role in the innate immune system by detecting bacterial peptidoglycan fragments.

Upon recognition of MDP within the cytoplasm, NOD2 undergoes a conformational change and oligomerization. This activation initiates a downstream signaling cascade, critically involving the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The interaction between NOD2 and RIPK2 is mediated by their respective caspase recruitment domains (CARD). This leads to the activation of two major signaling pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Activated RIPK2 undergoes ubiquitination, which serves as a scaffold to recruit and activate the TAK1 (Transforming growth factor-β-activated kinase 1) complex. TAK1, in turn, activates the IKK (IκB kinase) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the transcription of a wide range of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[6][7][8]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The activated TAK1 complex also triggers the MAPK signaling cascade, including the activation of p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase). The MAPK pathway further contributes to the production of inflammatory mediators and the regulation of immune responses.[7][8]

Quantitative Comparison of Muramyl Dipeptide Analogues

The development of MDP analogues has been driven by the need to optimize their biological activities. The following tables summarize comparative data for some of the most well-studied analogues.

Table 1: Comparison of Adjuvant Activity

| Analogue | Model System | Antigen | Key Findings | Reference(s) |

| GMDP | BALB/c mice | Ovalbumin | More pronounced adjuvant activity than MDP at concentrations of 5 and 5x10⁻⁴ mg/kg. | [9] |

| B30-MDP | Mice | Hantavirus inactivated vaccine | Significantly higher antibody titers and DTH response compared to vaccine alone. | [10] |

| MDP-Lys(L18) | Mice | Hantavirus inactivated vaccine | Significantly higher antibody titers and DTH response compared to vaccine alone. | [10] |

| Mifamurtide (B1676584) (L-MTP-PE) | Humans with osteosarcoma | - | Improved 6-year overall survival when added to adjuvant chemotherapy. | [11][12] |

| nor-MDP octylamide (N-Me-Ala) | Rodents | β-hCG-TT conjugate | Three-fold higher anti-hCG titers compared to the control formulation. | [13] |

Table 2: Comparison of Cytokine Induction

| Analogue | Cell Type | Cytokine(s) Measured | Key Findings | Reference(s) |

| 6-O-L18-MDP(Me) | Murine macrophages | IL-1, CSF | Potent inducer of IL-1 and CSF production in vitro and in vivo. | [1][14] |

| MDP-Lys(L18) | Murine macrophages | IL-1, CSF | Potent inducer of IL-1 and CSF production in vitro and in vivo. | [1][14] |

| Murabutide | Human macrophages | Various | Enhances expression of genes for immune mediators without dramatically inducing pro-inflammatory cytokines. | [2][9] |

| Lipophilic MDP derivative (B30-MDP) | Mouse peritoneal macrophages | Superoxide (B77818) anion | More than five-fold increase in superoxide anion generation compared to control, and more than twice that of MDP. | [15] |

Table 3: Comparison of Pyrogenicity

| Analogue | Model System | Key Findings | Reference(s) |

| MDPA | Rabbits | 10 times less pyrogenic than MDP. | [5] |

| MDPA dimethylester | Rabbits | 10 times less pyrogenic than MDP. | [5] |

| Murabutide | Rabbits | Apyrogenic at doses up to 1 mg/kg. | [1][4] |

| GMDP | - | Less pyrogenic effect than MDP. | [9] |

| LHRH-Lys-MDP | Rabbits | Devoid of pyrogenicity at dosage levels where Lys-MDP induced fever. | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of MDP analogues.

In Vivo Adjuvant Activity Assay (Mouse Model)

This protocol describes a general procedure to assess the adjuvant effect of an MDP analogue on the antibody response to a model antigen.

Materials:

-

MDP analogue to be tested

-

Model antigen (e.g., Ovalbumin, Keyhole Limpet Hemocyanin)

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA) (for control groups)

-

Phosphate-buffered saline (PBS)

-

6-8 week old female BALB/c mice

-

Syringes and needles (27G)

-

Microtiter plates

-

Antigen-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution (e.g., 2M H₂SO₄)

-

Plate reader

Procedure:

-

Immunization:

-

Prepare the immunogen by emulsifying the antigen and the MDP analogue (or control adjuvant) in PBS or with CFA/IFA.

-

Divide mice into groups (e.g., antigen alone, antigen + MDP, antigen + MDP analogue, antigen + CFA/IFA).

-

Inject each mouse subcutaneously or intraperitoneally with 100 µL of the prepared immunogen on day 0.

-

Administer a booster immunization on day 14 (typically with the antigen in IFA for the CFA group).

-

-

Blood Collection:

-